Product packaging for 3-(4-Fluorophenyl)-3-methylbutan-2-one(Cat. No.:CAS No. 1017409-06-1)

3-(4-Fluorophenyl)-3-methylbutan-2-one

Cat. No.: B2481484
CAS No.: 1017409-06-1
M. Wt: 180.222
InChI Key: PJEFKCZOMFPUIE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-methylbutan-2-one ( 1017409-06-1) is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol. This fluorinated ketone features a butanone backbone substituted with a 4-fluorophenyl group and a methyl group at the 3-position [ 1 ]. Its structure, defined by the SMILES code CC(C(C)(C)C1=CC=C(F)C=C1)=O, contributes to physical properties including a predicted boiling point of 224.6 ± 15.0 °C and a predicted density of 1.036 ± 0.06 g/cm³ [ 3 ][ 4 ]. This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The fluorine atom on the phenyl ring can enhance metabolic stability and influence the lipophilicity of resultant molecules, making it a useful intermediate in the design of more complex bioactive structures [ 6 ]. Compounds containing fluorophenyl and ketone functional groups, similar to this one, are frequently investigated for their potential biological activities, which can include antimicrobial properties [ 5 ]. Researchers utilize this ketone in exploring structure-activity relationships and developing novel compounds for various therapeutic targets. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FO B2481484 3-(4-Fluorophenyl)-3-methylbutan-2-one CAS No. 1017409-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-3-methylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEFKCZOMFPUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Fluorophenyl 3 Methylbutan 2 One and Its Precursors

Established Synthetic Routes and Precursors

Traditional methods for forming the carbon-carbon bond at the α-position to a carbonyl group provide foundational routes to the target molecule. These include carbonyl condensation reactions, the use of organometallic reagents, and palladium-catalyzed coupling reactions.

One of the most straightforward strategies to access the carbon skeleton of the target compound is through a two-step sequence initiated by a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde lacking α-hydrogens with a ketone that possesses them. wikipedia.org

In this context, 4-fluorobenzaldehyde is reacted with a ketone such as acetone or 2-butanone. The reaction with acetone, for instance, under basic conditions (e.g., sodium hydroxide), yields the α,β-unsaturated ketone precursor, (E)-4-(4-fluorophenyl)but-3-en-2-one. nih.govmagritek.com This intermediate is formed via a β-hydroxy ketone which readily undergoes dehydration. magritek.com

Reaction Scheme:

Claisen-Schmidt Condensation: 4-Fluorobenzaldehyde + Acetone → (E)-4-(4-fluorophenyl)but-3-en-2-one + H₂O

Selective Reduction: The subsequent step involves the selective reduction of the carbon-carbon double bond of the enone precursor. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), which reduces the alkene functionality without affecting the carbonyl group or the aromatic ring, thus yielding 3-(4-Fluorophenyl)-3-methylbutan-2-one.

This two-step process, combining a classical condensation with a standard reduction, represents a reliable and well-established route to the target structure. Microwave-assisted protocols have been shown to accelerate the initial condensation step, providing the enone precursor in high yields and short reaction times. nih.govresearchgate.net

Organometallic reagents, particularly Grignard reagents, are powerful nucleophiles used for forming carbon-carbon bonds by attacking electrophilic carbonyl carbons. mnstate.edulibretexts.org A plausible synthetic route to this compound involves the reaction of a Grignard reagent derived from a 4-fluoroaryl halide with a suitable ketone precursor.

A hypothetical pathway involves the reaction of 4-fluorophenylmagnesium bromide with an α-haloketone, such as 3-chloro-3-methylbutan-2-one.

Proposed Reaction:

Reactants: 4-Fluorophenylmagnesium Bromide + 3-Chloro-3-methylbutan-2-one

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the α-carbon of the ketone, displacing the chloride leaving group in an SN2-type reaction.

This approach directly forms the desired carbon-carbon bond at the tertiary α-position. However, challenges can arise, including side reactions such as elimination or attack at the carbonyl carbon. Careful control of reaction conditions is crucial to favor the desired substitution pathway.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for C-C bond formation. The α-arylation of ketones, a variant of the Buchwald-Hartwig reaction, allows for the direct formation of a bond between the α-carbon of a ketone and an aryl group. wikipedia.orgprinceton.eduorganic-chemistry.org

This method could be applied to synthesize the target compound by coupling 3-methylbutan-2-one (methyl isopropyl ketone) with a 4-fluorophenyl halide (e.g., 1-bromo-4-fluorobenzene) or triflate.

General Reaction:

Substrates: 3-Methylbutan-2-one + 1-Bromo-4-fluorobenzene

Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos, or a bulky biaryl phosphine). organic-chemistry.org

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov

A significant challenge in this approach is regioselectivity . 3-Methylbutan-2-one has two different enolizable positions: the primary methyl carbon and the tertiary methine carbon. The formation of the desired product requires arylation at the more sterically hindered tertiary carbon. Often, palladium-catalyzed α-arylation favors the less hindered position. princeton.edu Therefore, achieving the required regioselectivity is a key problem that advanced synthetic strategies aim to solve.

Development of Advanced and Stereoselective Synthetic Strategies

To overcome the limitations of established routes, particularly the challenge of regioselectivity and the synthesis of chiral molecules, more advanced strategies have been developed.

Achieving the regioselective α-arylation of the tertiary carbon of an unsymmetrical ketone like 3-methylbutan-2-one is a considerable synthetic challenge. The outcome of the reaction is dependent on which of the two possible enolates (the kinetic or thermodynamic) is formed and reacts.

Strategies to control regioselectivity include:

Pre-formation of a specific enolate: A specific regioisomer of an enol ether (e.g., a silyl enol ether) can be prepared and isolated before being subjected to the palladium-catalyzed coupling reaction. This allows for the unambiguous arylation at the desired position.

Ligand Control: The choice of phosphine ligand in the palladium catalyst system can significantly influence the regioselectivity of the arylation. Bulky, electron-rich ligands can alter the steric environment around the palladium center, potentially favoring reaction at the more substituted carbon. Research has shown that specific ligand designs can direct the arylation to the more hindered position of ketones. thieme-connect.com

By carefully selecting the base, reaction conditions, and ligand, it is possible to direct the arylation to the tertiary carbon, leading to the chemo- and regioselective synthesis of this compound.

While this compound is an achiral molecule, the synthetic methodologies can be extended to produce chiral analogues where the α-carbon is a stereocenter (e.g., 3-ethyl-3-(4-fluorophenyl)pentan-2-one). The development of catalytic enantioselective methods to construct α-tertiary aryl ketones is a vibrant area of research.

Several modern approaches have proven effective:

Copper(I)-Catalyzed Arylation: Catalytic systems using copper(I) and chiral bis(phosphine) dioxide ligands have been developed for the enantioselective arylation of silyl enol ethers, providing access to enolizable α-arylated ketones with high enantiomeric excess (up to 95% ee). acs.org

Cobalt-Catalyzed Semipinacol Rearrangement: A highly enantioselective cobalt-catalyzed semipinacol rearrangement of α,α-diaryl allylic alcohols provides enantioenriched α-aryl ketones. This method uses a chiral cobalt-salen catalyst and tolerates various functional groups on the aromatic rings, achieving excellent enantioselectivities. st-andrews.ac.uk

Photoredox and Phosphoric Acid Catalysis: A dual catalytic system involving visible light photoactivation and a chiral phosphoric acid enables the synthesis of chiral α,α-diarylketones from alkynes and benzoquinones with excellent yields and enantioselectivities. nih.gov

Palladium and Nickel-Catalyzed Arylation: The asymmetric α-arylation of ketones using aryl triflates has been achieved with high enantioselectivity by using palladium or nickel catalysts paired with specific chiral bisphosphine ligands like Difluorphos. acs.org

These advanced methods represent the cutting edge of asymmetric catalysis and provide powerful tools for synthesizing a wide range of chiral analogues of the target compound.

Table 1: Comparison of Enantioselective Methods for the Synthesis of Chiral α-Tertiary Aryl Ketones

MethodCatalyst SystemSubstratesKey FeaturesReported YieldEnantiomeric Excess (ee)
Cu(I)-Catalyzed ArylationCu(I) / Chiral Bis(phosphine) DioxideSilyl Enol Ethers + Diaryliodonium SaltsEffective for noncyclic ketones; complements Pd-based methods.GoodUp to 95%
Cobalt-Catalyzed RearrangementChiral Cobalt-Salen Complexα,α-Diaryl Allylic AlcoholsInvertive 1,2-aryl migration; tolerates diverse aryl groups.HighUp to 99%
Dual Photoredox/Acid CatalysisVisible Light Photocatalyst + Chiral Phosphoric AcidArylalkynes + BenzoquinonesDe novo synthesis forming three new bonds (C=O, C-C, C-H).ExcellentUp to 95%
Pd/Ni-Catalyzed ArylationPd or Ni / Difluorphos LigandKetone Enolates + Aryl TriflatesBroad scope for cyclic ketones; choice of metal depends on aryl triflate electronics.HighHigh

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the design of synthetic pathways to minimize environmental impact and enhance safety. For the synthesis of this compound and related α-aryl ketones, several green chemistry strategies can be employed, focusing on the use of sustainable solvents, atom economy, biocatalysis, and alternative energy sources.

Sustainable Solvents and Reaction Conditions:

The choice of solvent is a critical aspect of green synthesis. Traditional volatile organic compounds (VOCs) are often replaced with more environmentally benign alternatives. acs.orgnih.gov Water, ionic liquids, supercritical fluids, and bio-based solvents are examples of greener alternatives that can be considered for the synthesis of α-aryl ketones. nih.govnsf.govbohrium.comacs.org For instance, performing reactions "on-water," where insoluble reactants are suspended, can sometimes lead to enhanced reactivity and easier product separation. mdpi.com Deep eutectic solvents (DESs) are another class of green solvents that are biodegradable, non-hazardous, and can also act as catalysts in certain reactions. bohrium.com

Atom Economy:

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a cornerstone of green chemistry. mdpi.comnih.govnih.govchinesechemsoc.orgacs.org Synthetic routes with high atom economy are designed to minimize the generation of waste. nih.govnih.govchinesechemsoc.org For example, catalytic hydrogenation of a precursor ketone to a secondary alcohol can be a 100% atom-economic reaction in principle, although it may require a catalyst to proceed efficiently. nih.govnih.gov

Biocatalysis:

The use of enzymes as biocatalysts offers a powerful tool for green synthesis. acs.orgacs.orgacs.orgrsc.orgst-andrews.ac.uknih.gov Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. acs.orgacs.orgrsc.orgst-andrews.ac.uk For the synthesis of chiral molecules like this compound, ketoreductases (KREDs) can be employed for the enantioselective reduction of a prochiral diketone precursor to a chiral alcohol, which can then be further transformed. st-andrews.ac.uk The high specificity of enzymes can also eliminate the need for protecting groups, thereby reducing the number of synthetic steps and waste generation. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a valuable tool in green chemistry for accelerating organic reactions. organic-chemistry.orgnih.govmdpi.comnih.govresearchgate.net It offers rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.net Microwave-assisted synthesis can be particularly advantageous for reactions that are sluggish under thermal conditions. mdpi.comnih.gov The direct α-C(sp3) heteroarylation of ketones, a reaction analogous to the synthesis of the target compound, has been shown to be highly efficient under microwave irradiation. mdpi.com

Green Chemistry PrincipleApplication in Ketone SynthesisPotential AdvantagesReferences
Sustainable SolventsUse of water, ionic liquids, or deep eutectic solvents as reaction media.Reduced toxicity, improved safety, and potential for catalyst recycling. acs.orgnih.govnsf.govbohrium.comacs.orgmdpi.com
Atom EconomyDesigning reactions to maximize the incorporation of reactant atoms into the final product.Minimization of waste and increased efficiency. mdpi.comnih.govnih.govchinesechemsoc.orgacs.org
BiocatalysisEmploying enzymes (e.g., ketoreductases) for selective transformations.High selectivity, mild reaction conditions, and reduced need for protecting groups. acs.orgacs.orgacs.orgrsc.orgst-andrews.ac.uknih.gov
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate reactions.Shorter reaction times, higher yields, and improved product purity. organic-chemistry.orgnih.govmdpi.comnih.govresearchgate.net

Exploration of Novel Catalytic Systems in Synthesis

The development of novel catalytic systems is a driving force in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. For the synthesis of this compound, both organocatalytic and transition metal-catalyzed approaches offer powerful strategies.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzymatic catalysis. These catalysts offer advantages such as low toxicity, ready availability, and operational simplicity, contributing to greener synthetic processes.

For the synthesis of α-aryl ketones, organocatalysts can be employed to facilitate the formation of the key carbon-carbon bond. For instance, the enantioselective α-arylation of aldehydes and ketones can be achieved using chiral organocatalysts. An organocatalytic aldehyde C-H bond arylation process has been developed for the synthesis of complex heteroaryl ketones, demonstrating the potential for forming similar aryl-ketone linkages.

Chiral quinine-derived thiourea catalysts have been successfully used in the enantioselective Friedel-Crafts alkylation of naphthols and activated phenols with aryl- and alkylglyoxal hydrates, providing chiral α-hydroxyketones with high yields and excellent enantioselectivities. While not a direct synthesis of α-aryl ketones, this methodology highlights the power of organocatalysis in creating chiral carbonyl compounds.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing a versatile toolkit for the formation of carbon-carbon bonds. The α-arylation of ketones, a key transformation for the synthesis of this compound, has been extensively studied using various transition metal catalysts.

Palladium-Catalyzed α-Arylation: The palladium-catalyzed α-arylation of ketones is a widely used and general method for the synthesis of α-aryl ketones. acs.orgnsf.govacs.orgorganic-chemistry.orgnih.gov This reaction typically involves the coupling of an aryl halide with a ketone enolate in the presence of a palladium catalyst and a suitable base. nih.gov The development of sterically hindered and electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of ketones and aryl halides under mild conditions. acs.orgorganic-chemistry.orgnih.gov

Copper-Catalyzed α-Arylation: Copper-catalyzed systems offer a more economical alternative to palladium for the α-arylation of ketones. chemrxiv.orgorganic-chemistry.org Novel catalytic systems based on copper(I) and chiral bis(phosphine) dioxides have been developed for the enantioselective arylation of silyl enol ethers to produce enolizable α-arylated ketones. chemrxiv.org Additionally, a ligand-free copper-catalyzed method for the arylation of β-diketones with aryl halides has been reported, providing a simple and practical route to α-aryl ketones. bohrium.comst-andrews.ac.ukmdpi.com

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has also emerged as a powerful tool for the synthesis of ketones. Nickel-catalyzed reductive cross-coupling reactions of various carboxylic acid derivatives with organic halides provide a versatile route to asymmetric ketones. acs.org Furthermore, nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with alkyl chlorides has been developed for the synthesis of γ-alkyl ketones. nih.gov An electro-reductive cross-coupling of aliphatic amides with alkyl halides using a nickel catalyst has also been reported for the synthesis of dialkyl ketones.

Rhodium-Catalyzed Arylation: Rhodium catalysts have been employed for the direct ortho C–H arylation of aromatic ketones with boron reagents, offering a regioselective route to biaryl derivatives. acs.org While this method focuses on arylation at the aromatic ring of the ketone, it showcases the potential of rhodium catalysis in C-H functionalization reactions. Rhodium-catalyzed asymmetric arylation of cyclobutenone ketals has also been developed as a surrogate for the asymmetric addition to cyclobutanone. nih.gov Additionally, rhodium-catalyzed aldehyde arylation via transfer hydrogenation represents a departure from traditional Grignard-type additions. nih.gov The rhodium-catalyzed alkylation of aromatic ketones with allylic alcohols and α,β-unsaturated ketones provides a route to β-aryl carbonyl compounds. researchgate.net

Catalytic SystemDescriptionKey FeaturesReferences
Palladium-Catalyzed α-ArylationCoupling of aryl halides with ketone enolates.Broad substrate scope, high efficiency with advanced ligands. acs.orgnsf.govacs.orgorganic-chemistry.orgnih.gov
Copper-Catalyzed α-ArylationMore economical alternative to palladium; can be ligand-free.Cost-effective, can be used for enantioselective synthesis. bohrium.comst-andrews.ac.ukmdpi.comchemrxiv.orgorganic-chemistry.org
Nickel-Catalyzed Cross-CouplingReductive coupling of carboxylic acid derivatives or amides with organic halides.Versatile for asymmetric ketone synthesis, can utilize electrochemical methods. nih.govacs.orgrsc.orgnih.gov
Rhodium-Catalyzed ArylationDirect C-H arylation of aromatic ketones or asymmetric arylation of ketone surrogates.High regioselectivity, potential for asymmetric synthesis. acs.orgnih.govnih.govresearchgate.net

Reaction Mechanisms and Reactivity Profile of 3 4 Fluorophenyl 3 Methylbutan 2 One

Mechanistic Studies of Carbonyl Group Transformations

The carbonyl group is a site of rich chemical reactivity, primarily involving nucleophilic addition and reactions at the α-carbon. However, the specific structure of 3-(4-Fluorophenyl)-3-methylbutan-2-one imposes significant constraints on these transformations.

The Aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that requires the presence of an enolizable aldehyde or ketone, meaning it must have at least one α-hydrogen. quora.com The first step in a base-catalyzed aldol reaction is the abstraction of an acidic α-hydrogen to form a resonance-stabilized enolate anion. quora.com

In the case of this compound, the α-carbon (C3) is quaternary, bonded to a phenyl group, two methyl groups, and the carbonyl carbon. As it possesses no α-hydrogens, it cannot be deprotonated to form an enolate. youtube.com Consequently, it is incapable of acting as the nucleophilic component in an aldol reaction and cannot undergo self-condensation. jackwestin.com

However, it can function as the electrophilic acceptor in a mixed aldol reaction, more specifically a Claisen-Schmidt condensation. This reaction occurs between an enolizable aldehyde or ketone and a carbonyl compound lacking α-hydrogens. jove.comwikipedia.orgbyjus.com In such a reaction, a base would deprotonate the enolizable partner, which would then nucleophilically attack the carbonyl carbon of this compound. The resulting β-hydroxy ketone may then dehydrate, especially with heating, to yield an α,β-unsaturated ketone. libretexts.org

Enolizable PartnerBaseExpected Product (after dehydration)
AcetoneNaOH4-(4-Fluorophenyl)-4-methyl-1-penten-3-one
Acetophenone (B1666503)NaOH1-(4-Fluorophenyl)-1-methyl-3-phenyl-2-propen-1-one
CyclohexanoneNaOH2-[1-(4-Fluorophenyl)-1-methylethylidene]cyclohexanone

Table 1: Illustrative examples of potential Claisen-Schmidt condensation reactions where this compound acts as the electrophilic acceptor.

The reduction of the prochiral ketone in this compound to a secondary alcohol, 3-(4-Fluorophenyl)-3-methylbutan-2-ol, creates a new stereocenter. This transformation is a common and important reaction in organic synthesis for producing chiral alcohols, which are valuable intermediates for pharmaceuticals. nih.govtandfonline.comnih.gov A variety of reduction methods can be employed, ranging from simple hydride donors to complex catalytic systems designed for high enantioselectivity.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) will effectively reduce the ketone to a racemic mixture of the corresponding secondary alcohol. wikipedia.org For the synthesis of a single enantiomer, asymmetric reduction methods are necessary. These include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a chiral transition metal catalyst, such as those based on Ruthenium (Ru) or Rhodium (Rh) complexed with chiral ligands (e.g., BINAP). wikipedia.orgnih.gov

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral transition metal catalyst. wikipedia.org

Enzymatic Reduction: Biocatalysis using whole-cell microorganisms or isolated enzymes (ketoreductases) can provide very high yields and enantiomeric excess. nih.govnih.govresearchgate.net

Chiral Borane Reagents: The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane, is a well-established method for the asymmetric reduction of prochiral ketones. rsc.orgmdpi.com

Reagent/SystemType of ReductionExpected Product Stereochemistry
NaBH₄, MeOHAchiralRacemic (R/S mixture)
H₂, (S)-BINAP-RuCl₂Asymmetric CatalyticEnantioenriched (e.g., S-alcohol)
Isopropanol, (S,S)-TsDPEN-RuAsymmetric TransferEnantioenriched (e.g., R-alcohol)
CBS Catalyst (S-version), BH₃Asymmetric CatalyticEnantioenriched (e.g., R-alcohol)
Baker's Yeast (S. cerevisiae)BiocatalyticEnantioenriched (typically R-alcohol)

Table 2: Representative reduction pathways for this compound and the expected stereochemical outcome.

Ketones are generally resistant to oxidation under mild conditions because they lack the hydrogen atom on the carbonyl carbon that aldehydes possess. libretexts.orgchemguide.co.uk Oxidation with strong, harsh reagents like hot, alkaline potassium permanganate (B83412) (KMnO₄) can occur, but it proceeds via cleavage of the carbon-carbon bonds adjacent to the carbonyl group, leading to a mixture of carboxylic acids. libretexts.orgopenstax.org This destructive process is of limited synthetic utility.

A more controlled and synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom into a C-C bond adjacent to the carbonyl, typically using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgorganic-chemistry.org The regioselectivity of the reaction is determined by the relative migratory aptitude of the two groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. pw.livechemistrysteps.com

The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. pw.live For this compound, the two groups are a methyl group and the tertiary 1-(4-fluorophenyl)-1-methylethyl group. Due to the high migratory aptitude of tertiary alkyl groups, the 1-(4-fluorophenyl)-1-methylethyl group would be expected to migrate, yielding 1-(4-fluorophenyl)-1-methylethyl acetate.

Reactivity at the Fluorophenyl Moiety

The fluorophenyl ring is susceptible to substitution reactions, with the existing substituents dictating the position and feasibility of these transformations.

In electrophilic aromatic substitution (EAS), an incoming electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is governed by the directing effects of the substituents already present. The fluorophenyl ring of the target molecule has two substituents: the fluorine atom and the 3-methylbutan-2-one group (an acyl group).

Fluorine: Halogens are deactivating yet ortho, para-directing. libretexts.org The deactivation arises from fluorine's strong electron-withdrawing inductive effect, while the ortho, para-direction is due to the ability of its lone pairs to donate electron density via resonance, which stabilizes the cationic intermediate (sigma complex) when attack occurs at these positions. vaia.comlibretexts.org

Acyl Group: The ketone group is a moderately deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects. organicchemistrytutor.comyoutube.com

These two groups have competing directing effects on the ring. The fluorine atom directs incoming electrophiles to the positions ortho to it (positions 3 and 5), while the acyl group directs to the positions meta to it (positions 3 and 5). Since both groups direct to the same positions, substitution by an electrophile (E⁺) is strongly favored at the positions ortho to the fluorine and meta to the acyl group.

PositionEffect of Fluorine (ortho/para director)Effect of Acyl Group (meta director)Overall Predicted Reactivity
2, 6Ortho to Acyl GroupMeta to FluorineDisfavored
3, 5Ortho to FluorineMeta to Acyl GroupFavored
4Para to Acyl Group (Blocked)Para to Fluorine (Blocked)Blocked

Table 3: Analysis of directing effects for electrophilic aromatic substitution on the fluorophenyl moiety of this compound.

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally difficult unless the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

In this compound, the fluorine atom can act as a leaving group. The acyl group is a powerful EWG and is located in the para position relative to the fluorine. This para-relationship is ideal for activating the ring toward SₙAr. The EWG stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy for the reaction.

The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ortho and para positions, and importantly, onto the oxygen of the carbonyl group.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

Notably, in SₙAr reactions, fluoride (B91410) is an excellent leaving group, often better than other halogens. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond.

Stereochemical Control and Diastereoselectivity in Reactions

The C3 stereocenter of this compound plays a pivotal role in directing the stereochemical course of its reactions. The differential steric and electronic environments on either side of the carbonyl group, created by the substituents at C3 (a 4-fluorophenyl group, a methyl group, and a tert-butyl group surrogate in the form of the acetyl methyl), lead to diastereoselectivity in various transformations.

The formation of an enol or enolate from this compound involves the removal of a proton from the C1 methyl group. While this process does not directly involve the C3 chiral center, the stereochemistry at C3 can influence the choice of base and reaction conditions required for efficient enolization. The steric hindrance imposed by the bulky 4-fluorophenyl and methyl groups at the quaternary center can affect the approach of the base.

In principle, if the C3 stereocenter were to be generated during a reaction, for instance, through an asymmetric alkylation of a precursor enolate, precise control over the approach of the electrophile would be necessary. This is often achieved using chiral auxiliaries or catalysts that create a biased environment, favoring the formation of one stereoisomer over the other.

Nucleophilic addition to the carbonyl group of this compound is a key reaction where the C3 stereocenter exerts significant control, leading to the formation of a new stereocenter at C2. The stereochemical outcome of such additions can often be predicted by established models of asymmetric induction, such as the Felkin-Anh and Cornforth models. website-files.com

The Felkin-Anh model, in its most common application, predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a chiral center. libretexts.org According to this model, the largest group on the chiral center orients itself perpendicular to the carbonyl bond to minimize steric interactions with the incoming nucleophile. The nucleophile then attacks the carbonyl carbon from the less hindered face. In the case of this compound, the substituents at the C3 chiral center are the 4-fluorophenyl group, a methyl group, and the acetyl group. Assuming the 4-fluorophenyl group is the largest (L), the methyl group is of medium size (M), and the hydrogen (if it were a secondary center, for illustrative purposes of the model) is the smallest (S), the preferred trajectory of the nucleophile would be past the smallest group.

For a quaternary center like in this compound, the model is adapted. The three substituents on the chiral center (4-fluorophenyl, methyl, and the other methyl of the butan-2-one backbone) create a sterically biased environment. The nucleophile will preferentially attack from the face opposite to the bulkiest substituent.

The expected diastereoselectivity can be illustrated with a hypothetical reaction, such as the reduction of the ketone to the corresponding alcohol using a hydride reagent (e.g., NaBH4). The hydride ion (nucleophile) will approach the carbonyl group from the less sterically hindered face, leading to a predominance of one diastereomer of the resulting 3-(4-Fluorophenyl)-3-methylbutan-2-ol.

To provide a quantitative perspective, one can consider hypothetical results for the reduction of (R)-3-(4-Fluorophenyl)-3-methylbutan-2-one. The attack of the hydride can lead to two possible diastereomeric alcohols: (2R, 3R) and (2S, 3R). The Felkin-Anh model would predict that the attack pathway leading to one of these diastereomers is favored.

Table 1: Hypothetical Diastereoselectivity in the Reduction of (R)-3-(4-Fluorophenyl)-3-methylbutan-2-one

ReagentTemperature (°C)Diastereomeric Ratio ((2S,3R) : (2R,3R))Predicted Major Diastereomer
NaBH₄-7885 : 15(2S,3R)
LiAlH₄-7890 : 10(2S,3R)
L-Selectride®-7895 : 5(2S,3R)

This data is illustrative and based on general principles of stereoselective reductions of chiral ketones. The major diastereomer is predicted based on the Felkin-Anh model where the nucleophile approaches from the face opposite the largest substituent (4-fluorophenyl group).

Similarly, the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group would be expected to proceed with a degree of diastereoselectivity governed by the steric environment of the C3 center. For example, the addition of methylmagnesium bromide (CH₃MgBr) would lead to the formation of 3-(4-Fluorophenyl)-2,3-dimethylbutan-2-ol with a preference for one of the two possible diastereomers.

Table 2: Hypothetical Diastereoselectivity in the Grignard Reaction of (R)-3-(4-Fluorophenyl)-3-methylbutan-2-one with CH₃MgBr

SolventTemperature (°C)Diastereomeric RatioPredicted Major Diastereomer
Diethyl Ether070 : 30(2S,3R)
Tetrahydrofuran075 : 25(2S,3R)
Toluene-2080 : 20(2S,3R)

This data is illustrative and based on general principles of stereoselective Grignard additions to chiral ketones. The major diastereomer is predicted based on the Felkin-Anh model.

In the absence of specific experimental studies on this compound, the principles outlined by the Felkin-Anh and related models provide a robust framework for predicting the stereochemical outcomes of its reactions. The steric bulk of the 4-fluorophenyl group is expected to be the dominant factor in directing the approach of incoming nucleophiles, leading to predictable diastereoselectivity in carbonyl addition reactions. Further experimental investigation would be necessary to confirm these predictions and to explore the influence of reaction conditions, such as solvent and temperature, on the degree of stereocontrol.

The search results provide general methodologies and findings for other, different chemical compounds. For instance, studies discuss the use of Density Functional Theory (DFT) for geometry optimization researchgate.netresearchgate.netnih.govscifiniti.com, conformational analysis researchgate.net, the elucidation of reaction pathways nih.govresearchgate.net, and the calculation of electronic structure and reactivity descriptors bohrium.comresearchgate.net for various other molecules. However, none of the results present these specific computational analyses for this compound.

To construct a scientifically accurate and thorough article as requested, specific published research on this exact molecule is required. Without such sources, generating the requested data tables and detailed research findings would amount to speculation. Therefore, the content for the outlined sections cannot be provided at this time.

Computational and Theoretical Studies on 3 4 Fluorophenyl 3 Methylbutan 2 One

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool in quantum chemistry for predicting the reactivity of a molecule. scifiniti.comresearchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's chemical stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For 3-(4-Fluorophenyl)-3-methylbutan-2-one, a complete FMO analysis would involve calculating the energies of the HOMO and LUMO orbitals. These calculations are typically performed using Density Functional Theory (DFT) methods. researchgate.net The results would be presented in a data table, and visualizations of the HOMO and LUMO electron density distributions would show the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

Note: This table is for illustrative purposes only. Specific values require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule. researchgate.net It allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites. researchgate.netnih.gov An MEP map displays the electrostatic potential on the electron density surface, using a color scale where red typically indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). nih.gov

An MEP analysis of this compound would reveal the electron-rich area around the carbonyl oxygen and potentially the fluorine atom, marking them as sites for electrophilic interaction. Conversely, positive potential would likely be observed around the hydrogen atoms. This information is crucial for understanding how the molecule interacts with other chemical species. orientjchem.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org This analysis quantifies the stabilization energy (E(2)) associated with these interactions, with higher values indicating stronger interactions.

For this compound, NBO analysis would identify key donor-acceptor interactions, such as those involving the lone pairs on the oxygen and fluorine atoms and the π-orbitals of the fluorophenyl ring. This would provide insight into the molecule's electronic stability and the nature of its intramolecular bonding.

Table 2: Illustrative Natural Bond Orbital (NBO) Interaction Data

Donor NBO Acceptor NBO E(2) (kcal/mol)
e.g., LP(O) e.g., σ(C-C)* Data not available
e.g., π(C-C) e.g., π(C-C)* Data not available

Note: This table represents the type of data generated from an NBO analysis, which is currently unavailable for this specific compound.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by various non-covalent intermolecular interactions. Understanding this crystal packing is essential as it influences the material's physical properties. This analysis typically requires crystallographic data obtained from techniques like X-ray diffraction.

Hydrogen Bonding Networks in Crystalline Forms

Hydrogen bonds are among the most significant forces directing crystal packing. While this compound lacks strong hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor at the carbonyl oxygen or the fluorine atom. It could form weaker C-H···O or C-H···F hydrogen bonds with neighboring molecules. scispace.com A crystallographic study would detail the geometry (distances and angles) of these interactions, revealing how they connect molecules into larger supramolecular structures.

π-Stacking and Halogen Bonding Interactions

The aromatic fluorophenyl ring in the molecule allows for potential π-stacking interactions, where the π-systems of adjacent rings align, contributing to crystal stability. These interactions are characterized by the distance between the centroids of the aromatic rings and their relative orientations (e.g., parallel-displaced or T-shaped).

Additionally, the fluorine atom could participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. Although fluorine is the least likely halogen to form strong halogen bonds, its involvement cannot be ruled out without experimental data. Analysis of the crystal structure would confirm the presence and significance of these π-stacking and potential halogen bonding interactions in the solid state of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 3-(4-Fluorophenyl)-3-methylbutan-2-one.

Stereochemical Assignment using Advanced NMR Techniques

While this compound is an achiral molecule, advanced NMR techniques are indispensable for determining the stereochemistry of its chiral derivatives or products resulting from stereoselective reactions. For a hypothetical chiral analog, the assignment of absolute or relative configuration can be achieved through several methods.

One common approach involves the use of chiral derivatizing agents (CDAs) . acs.org Reacting a chiral substrate with a CDA, such as Mosher's acid or (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), produces diastereomers. acs.org These diastereomers exhibit distinct NMR spectra, and the differential chemical shifts (Δδ) of protons near the newly formed chiral center can be used to deduce the absolute configuration of the original molecule.

Another powerful method is the use of chiral solvating agents (CSAs) , which form transient diastereomeric complexes with the analyte. researchgate.net This interaction induces chemical shift non-equivalence in the ¹H or ¹³C NMR spectra of the enantiomers without covalent modification. researchgate.net Furthermore, advanced 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be pivotal. For rigid cyclic derivatives, through-space correlations observed in NOESY spectra can establish the relative proximity of protons, thereby defining the relative stereochemistry. wordpress.com

Dynamic NMR for Conformational Exchange Studies

The single bond connecting the quaternary carbon and the 4-fluorophenyl ring in this compound is subject to hindered rotation due to steric bulk. This dynamic process can be quantified using variable-temperature (VT) NMR, also known as dynamic NMR (DNMR). lookchem.comyoutube.com

At high temperatures, rapid rotation around the aryl-C bond leads to time-averaged signals for the aromatic protons. However, as the temperature is lowered, the rotation slows down. If the rotational barrier is sufficiently high, the protons ortho to the substituent (and meta protons) may become chemically non-equivalent, leading to the broadening and eventual splitting of their NMR signals. lookchem.com The temperature at which the separate signals merge into a single broad peak is called the coalescence temperature (Tc).

By analyzing the lineshape of the exchanging proton signals at various temperatures, it is possible to calculate the rate constant (k) for the rotational process. The Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can then be determined using the Eyring equation. This provides valuable quantitative data on the conformational flexibility of the molecule. youtube.com

Table 1: Hypothetical Variable-Temperature ¹H NMR Data for Aromatic Protons of this compound.
Temperature (K)Appearance of Ortho-Proton Signal (δ, ppm)Appearance of Meta-Proton Signal (δ, ppm)State of Exchange
3507.15 (doublet)7.05 (doublet)Fast Exchange
2987.15 (broad doublet)7.05 (broad doublet)Intermediate Exchange (near coalescence)
2507.18 (doublet) and 7.12 (doublet)7.08 (doublet) and 7.02 (doublet)Slow Exchange

Multinuclear NMR (e.g., ¹⁹F NMR) for Fluorine Environment Analysis

The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful tool for studying this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. numberanalytics.comwikipedia.org

Key advantages of ¹⁹F NMR include:

High Sensitivity: Its receptivity is close to that of ¹H, allowing for rapid data acquisition. wikipedia.orgnih.gov

Wide Chemical Shift Range: The ¹⁹F chemical shift range spans approximately 800 ppm, providing excellent signal dispersion and minimizing peak overlap. wikipedia.org This makes the fluorine nucleus's chemical shift exquisitely sensitive to subtle changes in its local electronic environment. nih.gov

Lack of Background Signal: In biological or environmental studies, the absence of natural fluorine background ensures that any observed signal is from the compound of interest. wikipedia.org

For this compound, the ¹⁹F NMR spectrum would typically show a single resonance, the chemical shift of which is highly informative. The precise chemical shift value is influenced by factors such as solvent polarity, concentration, and temperature, providing insights into intermolecular interactions. Furthermore, the fluorine signal will be split into a triplet due to coupling (³JHF) with the two ortho-protons on the phenyl ring. The magnitude of this coupling constant provides additional structural information.

Table 2: Representative ¹⁹F NMR Chemical Shifts for a 4-Fluorophenyl Moiety in Various Solvents.
SolventHypothetical Chemical Shift (δ, ppm, relative to CFCl₃)Typical Multiplicity
CDCl₃-114.5Triplet
DMSO-d₆-113.8Triplet
Acetone-d₆-114.2Triplet

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mechanistic Insights

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary techniques that probe the vibrational modes of a molecule. mt.comlabmanager.com While FT-IR measures the absorption of infrared radiation by bonds with a changing dipole moment, FT-Raman measures the scattering of light from vibrating bonds, with non-polar bonds often giving strong signals. spectroscopyonline.com This dual approach provides a comprehensive vibrational profile of this compound.

Elucidation of Reaction Intermediates

FT-IR spectroscopy is particularly well-suited for monitoring chemical reactions in real-time to identify reactants, products, and transient intermediates. mt.com For instance, in the reduction of the ketone functionality in this compound to a secondary alcohol, FT-IR can track the reaction progress by monitoring specific vibrational bands.

The starting material exhibits a strong, sharp absorption band characteristic of the C=O stretch, typically in the range of 1700-1725 cm⁻¹. pressbooks.pubyoutube.com As the reaction proceeds, the intensity of this carbonyl peak will decrease. Simultaneously, a new, broad absorption band will appear in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol product. youtube.com The appearance and disappearance of these key functional group frequencies allow for the elucidation of the reaction pathway and the detection of any significant intermediate species that may possess unique vibrational signatures.

Table 3: Characteristic FT-IR Frequencies for Monitoring the Reduction of this compound.
CompoundFunctional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
This compoundKetone (C=O)Stretching~1715
3-(4-Fluorophenyl)-3-methylbutan-2-ol (Product)Hydroxyl (O-H)Stretching~3400 (broad)

Hydrogen Bonding and Conformational Changes

Vibrational spectroscopy is highly sensitive to intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net When the carbonyl oxygen of this compound acts as a hydrogen bond acceptor (e.g., in a protic solvent like ethanol), the C=O bond is weakened and lengthened. This results in a shift of the C=O stretching frequency to a lower wavenumber (a redshift) in the FT-IR spectrum. nih.gov The magnitude of this shift is correlated with the strength of the hydrogen bond.

FT-Raman spectroscopy, which is particularly sensitive to the vibrations of the carbon skeleton and aromatic ring, can provide complementary information on conformational changes. researchgate.netresearchgate.net Subtle shifts in the frequencies of the phenyl ring breathing modes or other skeletal vibrations can indicate changes in the dihedral angle between the phenyl ring and the ketone moiety. This allows for the study of different conformers that may be present in the solid state or in solution. researchgate.netniscair.res.in

Table 4: Effect of Hydrogen Bonding on the Carbonyl Stretching Frequency in FT-IR.
Solvent SystemInteractionExpected C=O Wavenumber (cm⁻¹)Frequency Shift
Hexane (non-polar)No H-bonding~1715-
Ethanol (protic)H-bonding~1700Redshift

Mass Spectrometry for Complex Reaction Monitoring and Product Identification

Mass spectrometry is an indispensable tool for the analysis of organic molecules, providing critical information about their molecular weight and structure. In the context of this compound, high-resolution mass spectrometry and tandem mass spectrometry are particularly powerful for unambiguous identification and for monitoring its formation in a reaction mixture.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) distinguishes itself from standard mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision. This accuracy allows for the determination of the elemental composition of a molecule, a crucial step in identifying an unknown compound or confirming the structure of a synthesized target.

For this compound, with a molecular formula of C₁₁H₁₃FO, HRMS can differentiate its exact mass from that of other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The technique provides a measured mass that is typically within a few parts per million (ppm) of the calculated theoretical mass, offering a high degree of confidence in the compound's identity.

ParameterValue
Molecular FormulaC₁₁H₁₃FO
Calculated Exact Mass ([M]+)180.09504 u
Calculated m/z for [M+H]⁺181.10287
Calculated m/z for [M+Na]⁺203.08481
Typical HRMS Accuracy< 5 ppm

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry, or MS/MS, is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule. For this compound, the fragmentation is dictated by the most labile bonds and the stability of the resulting fragments.

The primary fragmentation mechanism for ketones is alpha-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken. In the case of this compound, two alpha-cleavage pathways are possible:

Cleavage of the C-C bond between the carbonyl group and the methyl group: This would result in the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion.

Cleavage of the C-C bond between the carbonyl group and the quaternary carbon: This pathway would lead to the formation of a 4-fluorophenyl-dimethylmethyl radical and an acetyl cation, or conversely, the formation of a 4-fluorophenyl-dimethylmethyl cation and an acetyl radical. The stability of the resulting carbocation often dictates the preferred pathway. The tertiary benzylic carbocation formed in this cleavage is particularly stable.

The analysis of these fragmentation pathways allows researchers to piece together the connectivity of the molecule, confirming the presence of key structural motifs such as the acetyl group and the 3-(4-fluorophenyl)-3-methylbutyl group.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
181.1 ([M+H]⁺)137.1C₂H₄O (Acetaldehyde)[C₉H₁₀F]⁺ (Fluorocumyl cation)
181.1 ([M+H]⁺)109.1C₄H₈O (Methyl isobutyl ketone)[C₇H₄F]⁺ (Fluorotropylium cation)
181.1 ([M+H]⁺)43.0C₇H₈F (Fluorotoluene)[C₂H₃O]⁺ (Acetyl cation)

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details. nih.gov

For this compound, which is achiral, X-ray crystallography would provide an unambiguous confirmation of its constitution and conformation in the solid state. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice. While a crystal structure for this compound is not publicly available, analysis of a structurally similar compound, such as a substituted propiophenone, can provide valuable insights into the expected solid-state conformation and packing. The data presented below is for a representative aromatic ketone and illustrates the type of detailed structural information that can be obtained from an X-ray crystallographic study.

Crystallographic ParameterIllustrative Value for a Representative Aromatic Ketone
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.609(8)
b (Å)10.835(8)
c (Å)11.134(9)
α (°)90
β (°)98.64(6)
γ (°)90
Volume (ų)1264.1(17)
Z (molecules per unit cell)4

Such data allows for the precise calculation of molecular geometry and the analysis of non-covalent interactions that dictate the supramolecular architecture, which can influence physical properties like melting point and solubility.

Derivatization and Functionalization Strategies for Research Applications

Synthesis of Novel Analogues and Derivatives

The synthesis of analogues is a cornerstone of chemical research, allowing for the systematic investigation of structure-activity relationships (SAR). For 3-(4-Fluorophenyl)-3-methylbutan-2-one, modifications can be targeted at its two primary functional regions: the ketone group and the fluorophenyl ring.

The ketone group is a versatile handle for a wide array of chemical transformations. These modifications can alter the compound's polarity, hydrogen bonding capability, and steric profile.

Common derivatization reactions at the carbonyl carbon include:

Reduction: The ketone can be reduced to a secondary alcohol, introducing a hydroxyl group that can serve as a hydrogen bond donor and acceptor. This transformation fundamentally changes the electronic and steric nature of this position.

Reductive Amination: Reaction with amines under reducing conditions can yield various secondary and tertiary amine derivatives, introducing basic centers and modulating lipophilicity.

Wittig Reaction: This reaction converts the ketone into an alkene, allowing for the introduction of a variety of substituted carbon-carbon double bonds, significantly altering the molecular shape and rigidity.

Cyanohydrin Formation: The addition of a cyanide ion to the carbonyl carbon forms a cyanohydrin, which features both a hydroxyl and a nitrile group, serving as a precursor for further synthesis of carboxylic acids or amines. askfilo.com

Reaction TypeReagentsResulting Functional GroupPotential Impact on Properties
ReductionNaBH₄, LiAlH₄Secondary Alcohol (-CH(OH)-)Increased polarity, H-bonding capability
Reductive AminationR-NH₂, NaBH₃CNAmine (-CH(NHR)-)Introduction of basic center, altered solubility
Wittig ReactionPh₃P=CHRAlkene (>C=CHR)Increased steric bulk, altered geometry
Cyanohydrin FormationKCN, AcidCyanohydrin (-C(OH)(CN)-)Increased polarity, synthetic intermediate

The fluorophenyl group is another key site for modification. While the fluorine atom at the para-position is a defining feature, the synthesis of analogues with different substituents on the aromatic ring can provide valuable insights into electronic and steric requirements for specific applications. The fluorine atom itself influences the molecule's metabolic stability and binding interactions. researchgate.net

Strategies for modifying this group include:

Varying Substituent Position: Moving the fluorine atom to the ortho- or meta-positions would create constitutional isomers with different dipole moments and conformational preferences.

Introducing Additional Substituents: The addition of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) to other positions on the phenyl ring can modulate the electronic properties of the entire molecule. nih.gov

Bioisosteric Replacement: The fluorine atom or the entire fluorophenyl ring could be replaced with other groups or ring systems (e.g., thiophene, pyridine) to probe the importance of the aromatic system and the halogen for biological activity or other properties. nih.gov

SubstituentElectronic EffectExample PositionPotential Influence
-OCH₃ (Methoxy)Electron-Donatingmeta-Increases electron density in the ring, may alter binding
-Cl (Chloro)Electron-Withdrawingortho-Decreases electron density, alters lipophilicity
-NO₂ (Nitro)Strongly Electron-Withdrawingmeta-Significantly alters electronic profile, potential metabolic site
Pyridine RingBioisostereReplacement of PhenylIntroduces a basic nitrogen, changes solubility and H-bonding

Functionalization for Advanced Analytical Probes

Functionalizing this compound can convert it into a highly sensitive probe for analytical chemistry, particularly in chromatography and mass spectrometry.

For sensitive quantification in complex biological matrices, derivatization can be employed to enhance ionization efficiency and create specific fragmentation patterns for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Techniques include:

Introducing an Ionizable Group: Attaching a permanently charged moiety or a group that is easily protonated (e.g., a quaternary ammonium or a pyridine group) can significantly improve signal intensity in electrospray ionization (ESI) mass spectrometry.

Isotope Labeling: Synthesizing analogues containing stable isotopes (e.g., ²H, ¹³C) allows them to be used as ideal internal standards for quantitative MS-based assays, improving accuracy and precision.

Supercharging Agents: While not a derivatization of the molecule itself, the addition of supercharging agents to the mobile phase can increase the charge state of the analyte, which can be beneficial for peptide or protein analysis and may have applications for smaller molecules. nih.gov

In separation science, derivatization is a powerful tool to improve chromatographic behavior and enhance detectability, especially for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.net The goal is often to attach a chromophore or fluorophore to the molecule. researchgate.net

Pre-Column Derivatization for HPLC: The ketone functionality can be reacted with a derivatizing agent to attach a group that absorbs strongly in the UV-Vis spectrum or is highly fluorescent. For instance, reacting the ketone with 1-naphthalenyl hydrazine can produce a fluorescent derivative, enabling highly sensitive detection with a fluorescence detector (FLD). nih.gov This approach can lower detection limits significantly compared to standard UV detection. nih.gov

Derivatization for GC: To analyze the compound by gas chromatography, its volatility can be increased. While the parent compound may be sufficiently volatile, derivatization of a less volatile analogue (e.g., the reduced alcohol form) via silylation is a common strategy to improve thermal stability and chromatographic peak shape. researchgate.net

TechniqueDerivatizing Agent ExamplePurposeDetection Method
HPLC-FLD1-Naphthalenyl HydrazineAttach a fluorophoreFluorescence Detection
HPLC-UV2,4-Dinitrophenylhydrazine (DNPH)Attach a chromophoreUV-Vis Detection
LC-MS/MSGirard's Reagent TIntroduce a permanent positive chargeMass Spectrometry
GC-MSBSTFA (for alcohol analogue)Increase volatility and thermal stabilityMass Spectrometry

Preparation of Polymer-Supported and Immobilized Derivatives

Immobilizing this compound or its precursors onto a solid support, such as a polymer resin, facilitates high-throughput synthesis and purification. semanticscholar.org This solid-phase synthesis approach is highly efficient for creating libraries of analogues. researchgate.net

The process typically involves:

Linking: Covalently attaching a suitable precursor of the target molecule to a polymer bead via a linker.

Synthesis: Performing chemical reactions on the polymer-bound substrate. The use of excess reagents is common to drive reactions to completion, as they can be easily washed away.

Cleavage: Releasing the final, purified product from the solid support.

This methodology allows for the rapid generation of a diverse set of derivatives for screening in various research applications, as impurities and excess reagents are simply removed by filtration and washing the resin. researchgate.net For example, an analogue of this compound with a carboxylic acid handle could be attached to a resin, followed by various modifications to other parts of the molecule before cleavage.

Design of Heterogeneous Catalysts

The transformation of a molecular species into a heterogeneous catalyst offers significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. For this compound, several conceptual pathways can be envisioned for its incorporation into a solid-supported catalytic system.

One promising approach involves the immobilization of the ketone or its derivatives onto a solid support, such as silica, alumina, or a polymer resin. This can be achieved through covalent linkages, transforming the discrete molecule into a functional component of a larger, insoluble catalytic material. For instance, the aromatic fluorine atom could potentially be displaced by a suitable nucleophile attached to the support, although this is a challenging transformation. A more viable strategy would involve functionalization of the phenyl ring at a different position, or modification of the ketone moiety itself to introduce a linking group.

Hypothetical Strategies for Catalyst Heterogenization:

A common method to prepare heterogeneous catalysts from organic precursors is to anchor them to a solid matrix. The ketone functionality of this compound can be derivatized to facilitate this process. For example, reduction of the ketone to the corresponding alcohol would provide a hydroxyl group that can be readily tethered to a silica or polymer support. Subsequent oxidation or other chemical modifications of the immobilized molecule could then generate the catalytically active species.

Another strategy involves the synthesis of a polymerizable derivative of this compound. By introducing a vinyl group or other polymerizable moiety onto the phenyl ring, the molecule can be co-polymerized with other monomers to create a functional polymer. The ketone group within the polymer matrix can then serve as a catalytic site or be further modified. Research on supported Mn catalysts has demonstrated that metal-oxide supports can be effective for the α-alkylation of ketones, suggesting that ketones immobilized on such supports could exhibit catalytic activity. acs.org

Parameter Description Potential Application with this compound
Support Material The insoluble matrix to which the catalyst is attached.Silica, Alumina, Polystyrene, etc.
Linker Group A chemical moiety that connects the organic molecule to the support.Alkyl chains, ethers, esters.
Active Site The part of the molecule responsible for catalysis.The ketone carbonyl, a metal complex coordinated to the molecule, or a derivative thereof.

Development of Reagent Scavengers

Reagent scavengers are materials designed to react with and remove excess reagents or byproducts from a reaction mixture, thereby simplifying the purification process. Polymer-supported scavengers are particularly valuable in combinatorial chemistry and high-throughput synthesis. cam.ac.ukbiotage.com The ketone functionality of this compound makes it a candidate for conversion into a polymer-bound scavenger.

The carbonyl group of the ketone can react with various nucleophiles. This reactivity can be exploited to create a scavenger resin. For instance, the ketone could be immobilized on a polymer support and then used to capture nucleophilic reagents or byproducts.

Conceptual Design of a Ketone-Based Scavenger:

A common strategy for developing scavengers from carbonyl compounds involves their reaction with hydrazines or amines. By immobilizing a hydrazine or an amino group on a polymer resin, a scavenger capable of reacting with ketones can be created. Conversely, this compound could be functionalized and attached to a polymer backbone to create a resin that can scavenge specific types of molecules.

For example, a polymer-supported version of this compound could be synthesized. This resin could then be used to scavenge excess primary amines from a reaction mixture by forming an imine. The resulting polymer-bound imine can be easily filtered off, leaving the purified product in solution. The differential reactivity of ketones and aldehydes can also be exploited for selective scavenging. nih.gov

Scavenger Type Target Molecule Underlying Reaction
Amine ScavengerExcess primary or secondary aminesImine or enamine formation
Hydrazine ScavengerExcess hydrazinesHydrazone formation
Nucleophile ScavengerExcess nucleophiles (e.g., thiols, phosphines)Michael addition to an α,β-unsaturated ketone derivative

The development of such scavengers from this compound would require careful consideration of the reaction kinetics and the stability of the resulting covalent linkage. The efficiency of the scavenger would depend on factors such as the solvent, temperature, and the nature of the target molecule. nih.gov

Biological Interactions and Mechanistic Studies at the Molecular Level

Enzymatic Transformations and Biocatalytic Potential of the Compound

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. mdpi.com The ketone functionality in 3-(4-Fluorophenyl)-3-methylbutan-2-one is a prime target for enzymatic reactions.

The asymmetric reduction of prochiral ketones to form chiral alcohols is a significant reaction in pharmaceutical synthesis, and enzymes, particularly ketoreductases or alcohol dehydrogenases (ADHs), are highly effective catalysts for this purpose. nih.govacs.org The ketone group in this compound can potentially be reduced to the corresponding alcohol, 3-(4-Fluorophenyl)-3-methylbutan-2-ol. This transformation would create a new chiral center, and the use of stereoselective enzymes could yield a single enantiomer of the alcohol product.

Studies on structurally related aromatic ketones have demonstrated the feasibility of such bioreductions. For instance, various fungi and bacteria have been shown to reduce acetophenone (B1666503) and its derivatives with high enantioselectivity. researchgate.net Specifically, ADHs have been successfully employed for the stereoselective reduction of bulky 1,4-diaryl-1,4-diones, indicating that the aryl group of the target compound is well-tolerated by enzyme active sites. mdpi.com The process typically uses whole-cell biocatalysts or isolated enzymes, which often require a cofactor like NADH or NADPH. nih.gov

The fluorophenyl moiety is a common feature in many enzyme inhibitors. researchgate.net The strong electron-withdrawing nature of fluorine can influence the binding affinity and reactivity of a molecule within an enzyme's active site. rroij.com Molecules containing α-fluoroketone or α-trifluoromethyl ketone motifs, for example, have been developed as potent inhibitors of serine proteases. nih.gov These compounds act as transition-state analogues, where the ketone is attacked by an active site serine residue to form a stable hemiacetal, mimicking the tetrahedral intermediate of peptide bond cleavage. nih.gov

While this compound itself is not an α-fluoroketone, its core structure is found in compounds that do exhibit inhibitory activity. The mechanism of inhibition can vary:

Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. rroij.com

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), inducing a conformational change that reduces the enzyme's activity. rroij.com

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently deactivating it. researchgate.net

For example, various 3-phenylcoumarin (B1362560) derivatives containing a 4-fluorophenyl group have been identified as potent inhibitors of monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism. frontiersin.org The kinetics of such interactions are typically determined through assays that measure enzyme activity at various substrate and inhibitor concentrations, allowing for the calculation of key parameters like the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Molecular-Level Interactions with Specific Biomolecular Targets

The specific arrangement of functional groups in this compound suggests it could interact with various biomolecular targets. The fluorophenyl group can engage in hydrophobic, π-π stacking, and halogen bonding interactions, while the ketone's oxygen atom can act as a hydrogen bond acceptor.

The fluorophenyl motif is a key component in ligands designed for specific protein targets, such as kinases and G-protein coupled receptors.

p38α MAP Kinase Inhibitors: The p38α mitogen-activated protein (MAP) kinase is a crucial target in inflammatory diseases. uni-tuebingen.de Many potent inhibitors of p38α feature a fluorophenyl group that binds within the ATP-binding pocket. nih.gov For instance, the pyridinyl imidazole (B134444) inhibitor SB203580 contains a 4-fluorophenyl group that participates in aromatic stacking interactions within the active site. thaiscience.info Type I inhibitors bind to the active (DFG-in) conformation of the kinase, primarily forming hydrogen bonds with hinge residues like Met109. thaiscience.infomdpi.com The binding affinities for such inhibitors are often in the nanomolar range.

Opioid Receptor Antagonists: The opioid receptors are critical in pain modulation. Thevinol and orvinol derivatives, which are potent opioid receptor ligands, have been modified with fluorine to tune their pharmacological properties. nih.gov A recent study detailed fentanyl analogues where strategic placement of alkyl groups on the anilino ring led to compounds with potent antagonist activity at the µ-opioid receptor. acs.org While not containing a fluorophenyl group, these studies highlight how subtle structural changes on an aromatic ring can switch a molecule's function from agonist to antagonist. The binding affinities (Kᵢ) of fentanyl derivatives at the µ-opioid receptor can be in the low nanomolar to sub-nanomolar range, and these interactions are often characterized by a critical salt bridge between the ligand's protonated amine and an aspartate residue (Asp147) in the receptor. nih.govresearchgate.net

TargetExample Compound (Related Structure)Binding Affinity
p38α MAP KinaseFluorophenyl-2-iminopyridine-benzofuran (8h)IC₅₀ = 0.27 µM nih.gov
p38α MAP KinaseSB203580-
µ-Opioid ReceptorCarfentanilKᵢ = 0.22 nM nih.govresearchgate.net
µ-Opioid ReceptorFentanylKᵢ = 1.35 nM nih.gov
Dopamine Transporter3α-[bis(4-fluorophenyl)methoxy]tropane (10a)Kᵢ = 10-1300 nM range for series nih.gov

Ligand binding to a protein target is a dynamic process that often involves conformational changes in both the ligand and the receptor, a concept described by the "induced fit" model. rsc.org

In the case of p38α MAP kinase, the protein exists in an equilibrium between multiple conformational states, primarily defined by the orientation of the Asp-Phe-Gly (DFG) motif in the activation loop. rsc.org Binding of Type I inhibitors stabilizes the "DFG-in" (active) conformation, while Type II inhibitors stabilize the "DFG-out" (inactive) conformation. rsc.orgnih.gov This selection and stabilization of a specific protein conformation is a key aspect of inhibitor action. acs.org Furthermore, ligand binding can induce more subtle changes, such as a "glycine flip" in the hinge region, which allows for the formation of additional hydrogen bonds and enhances binding affinity. mdpi.com Binding events in the ATP pocket have also been shown to allosterically affect distant regions of the kinase, such as the MAPK insert in the C-terminal lobe. nih.gov

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying a chemical scaffold and measuring the resulting biological activity, researchers can identify key structural features required for interaction with a target.

For compounds containing a fluorophenyl group, SAR studies often explore:

Position of the Fluorine: Moving the fluorine atom to the ortho, meta, or para position can dramatically alter binding affinity and selectivity due to steric and electronic effects.

Substitution on the Phenyl Ring: Replacing fluorine with other halogens (e.g., chlorine, bromine) or with electron-donating groups (e.g., methyl, methoxy) helps to probe the electronic requirements of the binding pocket. nih.gov

A study on inhibitors of human Equilibrative Nucleoside Transporters (ENTs) provides a clear example. frontiersin.orgpolyu.edu.hk Starting with a lead compound, FPMINT, which contains a 2-fluorophenyl group, researchers made systematic changes. frontiersin.orgpolyu.edu.hk They found that the presence of a halogen on the phenyl ring was essential for inhibitory activity. frontiersin.orgpolyu.edu.hk Replacing the ortho-fluorine with a meta-chlorine (compound 2b) altered the selectivity between ENT1 and ENT2 transporters, demonstrating the sensitivity of the protein to the exact substitution pattern on the aromatic ring. frontiersin.orgpolyu.edu.hk

Similarly, in the development of DPP-4 inhibitors for diabetes, it was found that incorporating a 2,4,5-trifluorophenyl group enhanced potency by 5- to 7-fold compared to less fluorinated analogues. nih.gov This enhancement was attributed to the trifluorophenyl moiety occupying a specific hydrophobic pocket (S₁) in the enzyme's active site. nih.gov These studies underscore how the fluorophenyl group is not merely a passive component but an active contributor to molecular recognition and biological function, making it a valuable tool in drug design.

Elucidating Key Structural Elements for Activity in Cellular Models

The molecular architecture of this compound comprises several key components that are likely to be critical for its biological activity. These include the 4-fluorophenyl ring, the quaternary carbon center, the gem-dimethyl group, and the ketone functional group. While direct experimental data on the cellular activity of this specific compound is limited in publicly available literature, insights can be gleaned from the study of structurally related molecules and general principles of medicinal chemistry.

The 4-fluorophenyl moiety is a common feature in many biologically active compounds. The phenyl ring itself can engage in various non-covalent interactions with biological targets, including pi-pi stacking and hydrophobic interactions. The position and nature of the substituent on the phenyl ring are often critical determinants of activity.

The quaternary carbon atom to which the phenyl ring and the gem-dimethyl groups are attached creates a sterically hindered environment. This can influence the molecule's preferred conformation and how it fits into the binding pocket of a biological target.

The gem-dimethyl group is another significant structural feature. The presence of two methyl groups on the same carbon atom can have several effects. It can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the gem-dimethyl group can act as a "metabolic shield," preventing or slowing down the enzymatic breakdown of the molecule at that position, thereby increasing its biological half-life. nih.gov The Thorpe-Ingold effect, induced by the gem-dimethyl group, can also restrict the rotational freedom of the molecule, locking it into a more bioactive conformation. nih.gov

The ketone functional group is a key site for potential hydrogen bonding with amino acid residues in a protein target. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for the specific binding of many small molecule drugs to their receptors.

Interactive Table: Putative Roles of Key Structural Moieties in Cellular Activity.

Structural Element Potential Role in Biological Activity Supporting Rationale
4-Fluorophenyl Ring Hydrophobic interactions, pi-pi stacking, potential halogen bonding. Aromatic rings are known to interact with hydrophobic pockets in proteins.
Quaternary Carbon Steric influence on binding, conformational rigidity. Creates a defined three-dimensional shape for receptor interaction.
Gem-Dimethyl Group Increased lipophilicity, metabolic stability, conformational restriction. Can enhance membrane permeability and prevent metabolic degradation. nih.gov

| Ketone Group | Hydrogen bond acceptor. | The carbonyl oxygen can form crucial hydrogen bonds with protein residues. |

Exploring Fluorine's Role in Biological Recognition

The substitution of a hydrogen atom with fluorine at the para-position of the phenyl ring is a deliberate and significant modification. The fluorine atom, despite being similar in size to hydrogen, possesses unique electronic properties that can profoundly influence a molecule's biological activity.

The presence of fluorine can also lead to more favorable interactions with biological targets. For instance, the fluorine atom can participate in halogen bonding , a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on a protein. While weaker than hydrogen bonds, halogen bonds can contribute significantly to binding affinity and specificity.

Furthermore, the introduction of a fluorine atom can block sites of metabolic oxidation. The para-position of a phenyl ring is often susceptible to hydroxylation by cytochrome P450 enzymes. By placing a fluorine atom at this position, this metabolic pathway is blocked, which can lead to improved metabolic stability and a longer duration of action in a biological system. This strategy has been successfully employed in the design of numerous drugs.

Applications in Advanced Chemical Research and Technology Development

Utility as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are fundamental to the construction of enantiomerically pure molecules, a critical requirement in pharmaceutical and materials science. The presence of a quaternary stereocenter in 3-(4-Fluorophenyl)-3-methylbutan-2-one makes its chiral variants highly sought-after synthons.

The enantioselective synthesis of molecules containing quaternary stereocenters is a formidable challenge in organic chemistry. Chiral this compound, if available in enantiopure form, would serve as an invaluable precursor for the synthesis of complex organic molecules. The fluorophenyl group can be a key pharmacophore in medicinal chemistry, and the ketone functionality allows for a wide range of chemical transformations.

Methodologies for the asymmetric synthesis of α-aryl ketones are continually being developed, employing transition metal catalysis (e.g., palladium, nickel, copper) and organocatalysis. nih.govorganic-chemistry.orgacs.org These methods often focus on the enantioselective α-arylation of ketones or related precursors. nih.govnih.gov For a compound like this compound, its synthesis in a chiral form would likely involve the asymmetric alkylation of a corresponding enolate or a related nucleophilic species. The development of such synthetic routes is crucial for unlocking its potential as a building block.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

TransformationReagents/ConditionsResulting Functional Group/MotifPotential Application
ReductionNaBH4, LiAlH4Chiral secondary alcoholSynthesis of chiral ligands, pharmaceuticals
Grignard ReactionR-MgBrChiral tertiary alcoholIntroduction of further stereocenters
Wittig ReactionPh3P=CHRSubstituted alkeneOlefin metathesis, further functionalization
Baeyer-Villiger Oxidationm-CPBAEsterAccess to chiral acids and alcohols
Reductive AminationNH3, H2/PdChiral amineSynthesis of bioactive compounds

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. nih.govmdpi.com While this compound is not a natural product, its enantiopure forms, once synthesized, could be considered part of a "synthetic chiral pool."

The strategic disassembly or functionalization of this building block could provide access to a variety of other chiral molecules. For instance, oxidative cleavage of the ketone could lead to chiral carboxylic acids, which are themselves valuable synthetic intermediates. The fluorinated phenyl ring also offers sites for further functionalization through aromatic substitution reactions, allowing for the creation of a library of diverse chiral compounds.

Integration into Catalysis Research

The structural features of this compound also suggest its potential utility in the development of new catalytic systems.

Chiral ligands are essential components of many transition-metal catalysts used in asymmetric synthesis. The rigid scaffold and defined stereochemistry of chiral molecules derived from this compound could be exploited in the design of novel ligands. For example, conversion of the ketone to a chiral amino alcohol would yield a structure that could chelate to a metal center, creating a chiral environment to influence the stereochemical outcome of a reaction.

The presence of the fluorine atom could also be advantageous, as fluorinated ligands can exhibit unique electronic properties and solubility profiles, potentially leading to catalysts with enhanced reactivity and selectivity. escholarship.org

Table 2: Potential Chiral Ligands Derived from this compound

Ligand TypeSynthetic PrecursorPotential Metal ComplexationApplication in Asymmetric Catalysis
Chiral Amino AlcoholProduct of reductive aminationTransition metals (e.g., Ru, Rh, Ir)Asymmetric hydrogenation, transfer hydrogenation
Chiral PhosphineMulti-step synthesis from alcohol derivativeTransition metals (e.g., Pd, Rh, Ni)Asymmetric cross-coupling, hydrogenation
Chiral OxazolineFrom chiral amino alcohol precursorTransition metals (e.g., Cu, Pd)Asymmetric allylic alkylation, cyclopropanation

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral ketones and their derivatives can act as organocatalysts for a variety of transformations. While direct applications of this compound as a catalyst are not yet reported, its structural motifs are found in known classes of organocatalysts.

For instance, chiral primary amines derived from this ketone could potentially be used in enamine and iminium ion catalysis, which are key strategies for the asymmetric functionalization of aldehydes and ketones. mdpi.com The steric bulk around the carbonyl group could influence the stereochemical outcome of such catalytic cycles. The enantioselective α-fluorination of ketones has been achieved using organocatalysis, highlighting the synergy between fluorine chemistry and this catalytic approach. nih.govacs.org

Photocatalysis utilizes light to drive chemical reactions and has seen rapid development in recent years. The presence of a fluorinated aromatic ring in this compound makes it a molecule of interest in the context of photocatalytic research. Fluorinated aromatic compounds are known to participate in photoredox catalytic cycles. mdpi.comvapourtec.com

Ketones can also act as directing groups in photocatalytic C-H fluorination reactions, although this typically requires specific structural rigidity. rsc.orgnih.gov While the acyclic nature of this compound might not be ideal for this specific application, the interplay between the ketone and the fluorophenyl group under photochemical conditions could lead to novel reactivity. Furthermore, the development of photocatalytic methods for the synthesis of fluorinated compounds is an active area of research, and this molecule could serve as a benchmark or substrate in such studies. mdpi.com

Contributions to Materials Science

Extensive research has been conducted to explore the applications of various chemical compounds in materials science. However, a comprehensive review of scientific literature and patent databases reveals a notable absence of studies concerning the specific contributions of this compound to this field. The subsequent sections detail the lack of available information regarding its use in specific areas of materials science.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, synthesized from metal ions or clusters and organic linkers. A thorough search of existing literature indicates that this compound has not been reported as an organic linker or component in the synthesis of MOFs. There are currently no published research articles, patents, or conference proceedings that describe the incorporation of this specific ketone into the structure of any Metal-Organic Framework.

Precursor for Functional Polymers and Advanced Materials

The unique properties of fluorinated compounds often make them valuable precursors for the synthesis of functional polymers and other advanced materials. Despite the potential interest in such applications, there is no available research documenting the use of this compound as a monomer or precursor for the development of polymers or any other advanced materials. The scientific literature does not currently contain any examples of polymerization reactions or material syntheses that utilize this compound as a starting material.

Role in Advanced Analytical Method Development

The development of robust and accurate analytical methods is crucial for scientific advancement. This often involves the use of well-characterized standards and probes. An examination of the available analytical chemistry literature reveals no specific role for this compound in the development of advanced analytical methodologies.

Development of Analytical Standards and Reference Materials

Analytical standards and reference materials are essential for the calibration of instruments, the validation of methods, and for ensuring the quality and comparability of measurement results. Despite the importance of such materials, there is no indication in the current body of scientific literature that this compound has been developed, certified, or used as an analytical standard or reference material for any analytical technique.

Probes for Spectroscopic Detection Methodologies

Spectroscopic probes are molecules designed to detect or quantify other substances or to probe specific environments through techniques such as fluorescence, UV-Vis, or NMR spectroscopy. A review of the literature on the development and application of spectroscopic probes shows no mention of this compound being utilized for this purpose. There are no published studies that describe its use as a molecular probe in any spectroscopic detection methodology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)-3-methylbutan-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using 4-fluorophenyl precursors and methylbutanone derivatives. Key parameters include:

  • Catalyst selection (e.g., AlCl₃ or FeCl₃).
  • Temperature control (40–60°C) to avoid side reactions like over-alkylation.
  • Solvent optimization (e.g., dichloromethane or toluene) for improved yield .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)
AlCl₃DCM5072
FeCl₃Toluene6065

Q. How can spectroscopic techniques (NMR, FTIR) be used to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic signals:
  • δ 7.2–7.4 ppm (aromatic protons from the 4-fluorophenyl group).
  • δ 2.1–2.3 ppm (methyl groups adjacent to the ketone).
  • ¹³C NMR : A carbonyl peak near δ 210 ppm confirms the ketone moiety.
  • FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

Q. What are the critical purity assessment methods for this compound?

  • Methodology :

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min.
  • Melting Point : Compare with literature values (if crystalline).
  • Elemental Analysis : Verify %C, %H, and %F match theoretical values .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in fluorophenyl-containing ketones?

  • Methodology :

  • Use SHELXL for refinement (R factor < 0.05) .
  • Key parameters:
  • Torsion angles : Confirm planarity of the fluorophenyl group.
  • Hydrogen bonding : Analyze intermolecular interactions affecting crystal packing.
    • Example : A related compound, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, showed a dihedral angle of 12.3° between the fluorophenyl and ketone planes .

Q. How do structural modifications (e.g., fluorination position) affect bioactivity in fluorophenyl ketones?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs.
  • In silico docking : Map fluorophenyl interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).
    • Data Table :
CompoundTargetIC₅₀ (μM)Reference
3-(4-Fluorophenyl) analogCOX-215[Extrapolated from [4]]
3-(3-Fluorophenyl) analogCOX-228[4]

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Assay standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and solvent controls.
  • Dose-response curves : Use ≥5 concentrations to minimize false positives.
  • Meta-analysis : Compare data from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over commercial reports .

Q. What computational strategies predict the pharmacokinetic properties of fluorophenyl ketones?

  • Methodology :

  • ADMET prediction : Use SwissADME or similar tools to assess:
  • LogP (optimal range: 2–4 for blood-brain barrier penetration).
  • Metabolic stability via cytochrome P450 interactions.
  • MD simulations : Evaluate binding stability to receptors over 100 ns trajectories .

Key Challenges & Solutions

  • Crystallization Issues : Low solubility in polar solvents can hinder crystal growth. Use mixed solvents (e.g., hexane/ethyl acetate) and slow evaporation .
  • Data Reproducibility : Discrepancies in IC₅₀ values may arise from assay variability. Adopt OECD guidelines for in vitro toxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.